IMD-0354

Catalog No.
S530500
CAS No.
978-62-1
M.F
C15H8ClF6NO2
M. Wt
383.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IMD-0354

IMD-0354 is a highly processable, cell-permeable IKKβ inhibitor (IC50 ~1.2 µM against NF-κB) with exceptional solubility (>100 mg/mL DMSO) and formulation stability (Tween 80/CMC-Na compatible). Unlike BAY 11-7082 (irreversible ubiquitination enzyme inactivation) and TPCA-1 (STAT3 SH2 domain cross-reactivity), IMD-0354 provides clean NF-κB pathway suppression without off-target confounding. Effective in murine models (5-20 mg/kg IP) suppressing eosinophil infiltration and goblet cell hyperplasia. Shipped globally with quality assurance.

CAS Number

978-62-1

Product Name

IMD-0354

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Molecular Formula

C15H8ClF6NO2

Molecular Weight

383.67 g/mol

InChI

InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)

InChI Key

CHILCFMQWMQVAL-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

IMD 0354, IMD-0354, IMD0354, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

The exact mass of the compound N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide is 383.0148 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 50 mg

IMD-0354 (N-(3,5-Bis-trifluoromethyl-phenyl)-5-chloro-2-hydroxy-benzamide; CAS: 978-62-1) is a highly processable, cell-permeable inhibitor of IκB kinase β (IKKβ) utilized extensively for the targeted suppression of the canonical NF-κB signaling cascade. Unlike broad-spectrum anti-inflammatory agents, IMD-0354 provides targeted pathway modulation, exhibiting a cellular IC50 of approximately 1.2 µM against TNF-α-induced NF-κB transcriptional activity . From a procurement and formulation standpoint, the compound is distinguished by its exceptional solvent capacity—achieving solubilities exceeding 100 mg/mL in DMSO—and its proven compatibility with standard in vivo excipient matrices such as Tween 80 and CMC-Na . This combination of pathway specificity and robust handling characteristics makes IMD-0354 a premier precursor for advanced preclinical models of airway remodeling, corneal neovascularization, and hematological malignancies.

Research Fit

Pathway

Selective IKKβ/NF-κB pathway inhibition probe

Tool Type

Cell-permeable salicylamide for cellular signaling assays

Model Context

Supports vascular, cardiac, and tumor model-response studies

Substituting IMD-0354 with legacy NF-κB inhibitors or heavily ATP-competitive agents introduces severe experimental confounding and downstream process failures. While BAY 11-7082 is commonly procured as a generic NF-κB blocker, it irreversibly inactivates off-target ubiquitination enzymes (such as Ubc13 and LUBAC), fundamentally destroying the integrity of ubiquitin-dependent cellular assays [1]. Similarly, highly potent ATP-competitive inhibitors like TPCA-1 exhibit critical cross-reactivity by directly binding the STAT3 SH2 domain, skewing cytokine signaling data and invalidating mechanistic conclusions [2]. IMD-0354 avoids these structural pitfalls by offering a distinct inhibitory profile that isolates the canonical NF-κB pathway without the broad ATP-mimetic off-target toxicity or covalent enzyme disruption characteristic of generic substitutes, making it strictly non-interchangeable for rigorous mechanistic validation.

Mismatch Risk

Binding Mode

ATP-competitive vs allosteric mechanisms may shift cellular pathway interpretation.

Model Response

Disease-model endpoint profiles may not transfer across IKKβ inhibitor chemotypes.

Functional Signature

Vasorelaxation response is compound-specific; class-level inference is limited.

Mechanistic Purity: Avoidance of STAT3 and Ubiquitin Pathway Interference

In comparative mechanistic profiling, legacy inhibitors frequently exhibit confounding off-target activity that compromises assay integrity. BAY 11-7082 (cellular IC50 ~10 µM) irreversibly inactivates E2/E3 ubiquitin ligases (Ubc13, LUBAC), while the ATP-competitive inhibitor TPCA-1 (cell-free IC50 17.9 nM) directly binds the STAT3 SH2 domain, suppressing STAT3 signaling alongside IKK2[1]. In contrast, IMD-0354 (cellular IC50 1.2 µM) selectively blocks TNF-α-induced IκBα phosphorylation without acting as a broad ATP-mimetic or covalent ubiquitin-enzyme disruptor .

Evidence DimensionOff-target pathway interference
Target Compound DataIMD-0354 (Cellular IC50 1.2 µM; preserves STAT3 and ubiquitin pathway integrity)
Comparator Or BaselineTPCA-1 (Inhibits STAT3) / BAY 11-7082 (Inactivates Ubc13/LUBAC)
Quantified DifferenceElimination of STAT3 and ubiquitin-ligase cross-reactivity
ConditionsCellular mechanistic profiling under TNF-α stimulation

Procuring IMD-0354 prevents the costly misinterpretation of data that occurs when using generic inhibitors that inadvertently destroy parallel signaling cascades.

Vasorelaxation Potency
Head-to-head

IMD-0354 IC50 0.03–0.68 μM vs SC-514 13.61–63.84 μM; ~26% greater relaxation at 3-fold lower concentration.

Reported functional vasorelaxation comparison across contractile agonists.

Ex vivo denuded rat aortic rings; PE, KCl, U-46619 pre-contraction.

Translational Pipeline Continuity via the IMD-1041 Prodrug System

A major procurement bottleneck for kinase inhibitors is the transition from cellular assays to systemic in vivo dosing due to poor oral bioavailability. While BMS-345541 (IKK2 IC50 0.3 µM) and TPCA-1 require complex, custom formulations for systemic efficacy, IMD-0354 is uniquely positioned as the sole active metabolite of the clinical-stage oral prodrug IMD-1041 [1]. Researchers can utilize IMD-0354 for precise in vitro mechanistic assays (0.5–5 µM) and seamlessly transition to IMD-1041 for oral in vivo dosing, ensuring perfect pharmacological continuity [2].

Evidence DimensionIn vivo translational continuity
Target Compound DataIMD-0354 (Directly paired with orally bioavailable prodrug IMD-1041)
Comparator Or BaselineBMS-345541 / TPCA-1 (Lack matched clinical-stage oral prodrugs)
Quantified DifferenceEnables matched in vitro (active) and in vivo (oral prodrug) experimental design
ConditionsPreclinical pipeline transition from cell culture to systemic animal models

Purchasing the IMD-0354/IMD-1041 pair drastically reduces formulation development time and de-risks the transition from cell-based assays to systemic animal models.

MI Survival Endpoint
Vehicle comparison

IMD-0354 improved survival (P<0.05); LV end-diastolic area reduced 25.8%, plasma BNP 33.9% vs vehicle.

Reported post-infarction model-response context.

Rat LAD ligation, 28-day i.p. dosing; data to verify with independent replication.

Superior Stock Solubility for High-Dose Local and IP Administration

The practical utility of an inhibitor depends heavily on its solvent capacity for high-dose animal models. IMD-0354 demonstrates exceptional solubility in DMSO (>100 mg/mL, approx. 260 mM) and ethanol (100 mM) . This high stock concentration allows for the preparation of stable in vivo working solutions (e.g., 2 mg/mL in 2% DMSO + 5% Tween 80 + 0.5% CMC Na) without exceeding the toxicity thresholds of organic solvents [1]. Many competing lipophilic IKK inhibitors precipitate under these aqueous-surfactant conditions, limiting their maximum tolerated dose in murine models of airway hyperresponsiveness or tumor xenografts.

Evidence DimensionMaximum stock solubility and formulation stability
Target Compound DataIMD-0354 (>100 mg/mL in DMSO; stable in 2% DMSO/Tween/CMC-Na)
Comparator Or BaselineStandard lipophilic IKK inhibitors (Prone to precipitation in <5% DMSO aqueous mixtures)
Quantified DifferenceEnables high-concentration (2 mg/mL) aqueous-compatible dosing with minimal solvent toxicity
ConditionsIn vivo formulation preparation for IP administration (5-30 mg/kg)

High stock solubility ensures reproducible dosing and prevents needle-clogging or erratic absorption caused by compound precipitation in animal studies.

Tumor Growth Inhibition
Vehicle comparison

IMD-0354 5 mg/kg significantly inhibited MDA-MB-231 xenograft expansion vs saline control.

Reported tumor-model response context.

Nude mouse xenograft, 28-day; quantitative tumor metrics not available in source.
IKKβ Enzymatic Potency
Cross-study comparable

IMD-0354 IC50 ≈ 250 nM; 12- to 48-fold higher than SC-514 (3–12 μM), comparable to allosteric BMS-345541 (0.3 μM).

Reported enzymatic inhibition context; assay format-dependent activity.

Some ATP-based kinase assays may show no IKKβ inhibition; verify in target system.

Preclinical Models of Airway Remodeling and Asthma

Utilizing IMD-0354's high IP formulation stability to consistently dose murine models (e.g., 5-20 mg/kg), effectively suppressing eosinophil infiltration and goblet cell hyperplasia without the systemic toxicity or precipitation issues common to highly hydrophobic analogs[1].

Mechanistic Dissection of NF-κB vs. STAT3 Signaling

Employing IMD-0354 in complex cellular assays where the off-target STAT3 inhibition of legacy compounds like TPCA-1 would severely confound the analysis of cytokine-driven transcriptional networks [2].

Translational Oncology and Dissemination Studies

Using IMD-0354 in vitro to establish baseline anti-angiogenic and apoptotic metrics in melanoma or ovarian cancer cells, perfectly matched with the oral prodrug IMD-1041 for subsequent in vivo xenograft trials to ensure pharmacological continuity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vascular IKK2 signaling studies
Functional vasorelaxation response
Vascular model-response comparison
Post-infarction remodeling research
In vivo model survival endpoint
LV remodeling endpoint review
Breast cancer xenograft target validation
Tumor-growth model response
Xenograft endpoint monitoring
IKKβ mechanism-of-action studies
Enzymatic inhibition profile
Assay-context activity validation

XLogP3

6.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

383.0147752 Da

Monoisotopic Mass

383.0147752 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

76145IS906

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

978-62-1

Wikipedia

Imd-0354
1: Zhou Y, Hong Y, Huang H. Triptolide Attenuates Inflammatory Response in Membranous Glomerulo-Nephritis Rat via Downregulation of NF-κB Signaling Pathway. Kidney Blood Press Res. 2016;41(6):901-910. doi: 10.1159/000452591. PubMed PMID: 27871079.
2: Ma ZY, Zhong ZG, Qiu MY, Zhong YH, Zhang WX. TGF-β1 activates the canonical NF-κB signaling to promote cell survival and proliferation in dystrophic muscle fibroblasts in vitro. Biochem Biophys Res Commun. 2016 Mar 18;471(4):576-81. doi: 10.1016/j.bbrc.2016.02.029. PubMed PMID: 26874278.
3: Maślanka T, Otrocka-Domagała I, Zuśka-Prot M, Mikiewicz M, Przybysz J, Jasiecka A, Jaroszewski JJ. IκB kinase β inhibitor, IMD-0354, prevents allergic asthma in a mouse model through inhibition of CD4(+) effector T cell responses in the lung-draining mediastinal lymph nodes. Eur J Pharmacol. 2016 Mar 15;775:78-85. doi: 10.1016/j.ejphar.2016.02.023. PubMed PMID: 26868187.
4: Olkkonen J, Kouri VP, Hynninen J, Konttinen YT, Mandelin J. Differentially Expressed in Chondrocytes 2 (DEC2) Increases the Expression of IL-1β and Is Abundantly Present in Synovial Membrane in Rheumatoid Arthritis. PLoS One. 2015 Dec 28;10(12):e0145279. doi: 10.1371/journal.pone.0145279. PubMed PMID: 26710124; PubMed Central PMCID: PMC4692547.
5: Kong XJ, Duan LJ, Qian XQ, Xu D, Liu HL, Zhu YJ, Qi J. Tumor-suppressive microRNA-497 targets IKKβ to regulate NF-κB signaling pathway in human prostate cancer cells. Am J Cancer Res. 2015 Apr 15;5(5):1795-804. PubMed PMID: 26175947; PubMed Central PMCID: PMC4497445.
6: Zhao J, Liu C, Bai Y, Wang TY, Kan H, Sun Q. IKK inhibition prevents PM2.5-exacerbated cardiac injury in mice with type 2 diabetes. J Environ Sci (China). 2015 May 1;31:98-103. doi: 10.1016/j.jes.2014.10.018. PubMed PMID: 25968264.
7: Chen YM, Chiang WC, Yang Y, Lai CF, Wu KD, Lin SL. Pentoxifylline Attenuates Proteinuria in Anti-Thy1 Glomerulonephritis via Downregulation of Nuclear Factor-κB and Smad2/3 Signaling. Mol Med. 2015 Apr 13;21:276-84. doi: 10.2119/molmed.2015.00023. PubMed PMID: 25879629; PubMed Central PMCID: PMC4503651.
8: Kinose Y, Sawada K, Makino H, Ogura T, Mizuno T, Suzuki N, Fujikawa T, Morii E, Nakamura K, Sawada I, Toda A, Hashimoto K, Isobe A, Mabuchi S, Ohta T, Itai A, Morishige K, Kurachi H, Kimura T. IKKβ Regulates VEGF Expression and Is a Potential Therapeutic Target for Ovarian Cancer as an Antiangiogenic Treatment. Mol Cancer Ther. 2015 Apr;14(4):909-19. doi: 10.1158/1535-7163.MCT-14-0696. PubMed PMID: 25637316.
9: Verstrepen L, Beyaert R. Receptor proximal kinases in NF-κB signaling as potential therapeutic targets in cancer and inflammation. Biochem Pharmacol. 2014 Dec 15;92(4):519-29. doi: 10.1016/j.bcp.2014.10.017. Review. PubMed PMID: 25449604.
10: Liu C, Fonken LK, Wang A, Maiseyeu A, Bai Y, Wang TY, Maurya S, Ko YA, Periasamy M, Dvonch T, Morishita M, Brook RD, Harkema J, Ying Z, Mukherjee B, Sun Q, Nelson RJ, Rajagopalan S. Central IKKβ inhibition prevents air pollution mediated peripheral inflammation and exaggeration of type II diabetes. Part Fibre Toxicol. 2014 Oct 30;11:53. doi: 10.1186/s12989-014-0053-5. PubMed PMID: 25358444; PubMed Central PMCID: PMC4226918.
11: Stegajev V, Kouri VP, Salem A, Rozov S, Stark H, Nordström DC, Konttinen YT. Activation of histamine H4 receptor inhibits TNFα/IMD-0354-induced apoptosis in human salivary NS-SV-AC cells. Apoptosis. 2014 Dec;19(12):1702-11. doi: 10.1007/s10495-014-1036-6. PubMed PMID: 25239604.
12: Lennikov A, Hiraoka M, Abe A, Ohno S, Fujikawa T, Itai A, Ohguro H. IκB kinase-β inhibitor IMD-0354 beneficially suppresses retinal vascular permeability in streptozotocin-induced diabetic mice. Invest Ophthalmol Vis Sci. 2014 Sep 9;55(10):6365-73. doi: 10.1167/iovs.14-14671. PubMed PMID: 25205865.
13: Oida K, Matsuda A, Jung K, Xia Y, Jang H, Amagai Y, Ahn G, Nishikawa S, Ishizaka S, Jensen-Jarolim E, Matsuda H, Tanaka A. Nuclear factor-ĸB plays a critical role in both intrinsic and acquired resistance against endocrine therapy in human breast cancer cells. Sci Rep. 2014 Feb 17;4:4057. doi: 10.1038/srep04057. PubMed PMID: 24531845; PubMed Central PMCID: PMC3925966.
14: Nishikawa S, Tanaka A, Matsuda A, Oida K, Jang H, Jung K, Amagai Y, Ahn G, Okamoto N, Ishizaka S, Matsuda H. A molecular targeting against nuclear factor-κB, as a chemotherapeutic approach for human malignant mesothelioma. Cancer Med. 2014 Apr;3(2):416-25. doi: 10.1002/cam4.202. PubMed PMID: 24510578; PubMed Central PMCID: PMC3987091.
15: Watanabe R, Azuma RW, Suzuki J, Ogawa M, Itai A, Hirata Y, Komuro I, Isobe M. Inhibition of NF-κB activation by a novel IKK inhibitor reduces the severity of experimental autoimmune myocarditis via suppression of T-cell activation. Am J Physiol Heart Circ Physiol. 2013 Dec;305(12):H1761-71. doi: 10.1152/ajpheart.00159.2013. PubMed PMID: 24097428.
16: Gomez-Cabrero A, Wrasidlo W, Reisfeld RA. IMD-0354 targets breast cancer stem cells: a novel approach for an adjuvant to chemotherapy to prevent multidrug resistance in a murine model. PLoS One. 2013 Aug 27;8(8):e73607. doi: 10.1371/journal.pone.0073607. PubMed PMID: 24014113; PubMed Central PMCID: PMC3754963.
17: He W, Zhang M, Zhao M, Davis LS, Blackwell TS, Yull F, Breyer MD, Hao CM. Increased dietary sodium induces COX2 expression by activating NFκB in renal medullary interstitial cells. Pflugers Arch. 2014 Feb;466(2):357-67. doi: 10.1007/s00424-013-1328-7. PubMed PMID: 23900806; PubMed Central PMCID: PMC3946848.
18: Kaisari S, Rom O, Aizenbud D, Reznick AZ. Involvement of NF-κB and muscle specific E3 ubiquitin ligase MuRF1 in cigarette smoke-induced catabolism in C2 myotubes. Adv Exp Med Biol. 2013;788:7-17. doi: 10.1007/978-94-007-6627-3_2. PubMed PMID: 23835952.
19: Hosokawa S, Haraguchi G, Sasaki A, Arai H, Muto S, Itai A, Doi S, Mizutani S, Isobe M. Pathophysiological roles of nuclear factor kappaB (NF-kB) in pulmonary arterial hypertension: effects of synthetic selective NF-kB inhibitor IMD-0354. Cardiovasc Res. 2013 Jul 1;99(1):35-43. doi: 10.1093/cvr/cvt105. PubMed PMID: 23631839.
20: Fuchimoto J, Kojima T, Kobayashi N, Ohkuni T, Ogasawara N, Masaki T, Obata K, Nomura K, Kondoh A, Shigyo T, Himi T, Sawada N. Hop water extract inhibits double-stranded RNA-induced thymic stromal lymphopoietin release from human nasal epithelial cells. Am J Rhinol Allergy. 2012 Nov-Dec;26(6):433-8. doi: 10.2500/ajra.2012.26.3814. PubMed PMID: 23232191.

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